molecular formula C15H15NO2 B14279681 6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 140668-54-8

6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14279681
CAS No.: 140668-54-8
M. Wt: 241.28 g/mol
InChI Key: ORTUEWCHFNTMMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-hydroxy-3,5-dimethylaniline with a suitable aldehyde under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the methylidene group, which can undergo addition reactions with nucleophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and dimethyl groups on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

140668-54-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]-2,6-dimethylphenol

InChI

InChI=1S/C15H15NO2/c1-10-7-13(8-11(2)15(10)18)16-9-12-5-3-4-6-14(12)17/h3-9,17-18H,1-2H3

InChI Key

ORTUEWCHFNTMMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=CC2=CC=CC=C2O

Origin of Product

United States

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